A Thermodynamic Analysis of the Al-Zn System and Phase Diagram Calculation: An In-depth Technical Guide
A Thermodynamic Analysis of the Al-Zn System and Phase Diagram Calculation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive thermodynamic analysis of the Aluminum-Zinc (Al-Zn) binary alloy system, coupled with a detailed methodology for its phase diagram calculation. The content is tailored for professionals in materials science, chemistry, and drug development who require a fundamental understanding of phase equilibria and thermodynamic modeling. This document summarizes key thermodynamic data, outlines experimental protocols for phase analysis, and illustrates the computational and experimental workflows involved in characterizing this important alloy system.
Thermodynamic Modeling of the Al-Zn System
The thermodynamic properties of the Al-Zn system are effectively described using the CALPHAD (Calculation of Phase Diagrams) method.[1] This computational approach relies on mathematical models to represent the Gibbs free energy of each phase as a function of temperature, pressure, and composition. The models are parameterized by fitting them to experimental thermodynamic and phase equilibrium data.
The Gibbs energy (G) of the solution phases (liquid, face-centered cubic - fcc, and hexagonal close-packed - hcp) in the Al-Zn system can be represented by the Redlich-Kister polynomial.[2] The general form of the Gibbs energy for a solution phase is given by:
GΦ = xAlGoAl,Φ + xZnGoZn,Φ + RT(xAlln(xAl) + xZnln(xZn)) + exGΦ
where:
-
Φ represents the phase (liquid, fcc, or hcp)
-
xAl and xZn are the mole fractions of Aluminum and Zinc, respectively
-
GoAl,Φ and GoZn,Φ are the Gibbs free energies of the pure components in the phase Φ
-
R is the gas constant
-
T is the absolute temperature
-
exGΦ is the excess Gibbs energy of mixing
The excess Gibbs energy is expressed using the Redlich-Kister formalism:
exGΦ = xAlxZn Σi=0n LiAl,Zn,Φ(xAl - xZn)i
where LiAl,Zn,Φ are the temperature-dependent interaction parameters.
Thermodynamic Parameters
The following tables summarize the optimized thermodynamic parameters for the different phases in the Al-Zn system, as obtained from CALPHAD assessments. These parameters are crucial for calculating the phase diagram and other thermodynamic properties.
Table 1: Gibbs Energy of Pure Elements (Relative to SER at 298.15 K)
| Element | Phase | Gibbs Energy (J/mol) |
| Al | FCC_A1 | G(Al,FCC_A1) |
| Al | HCP_A3 | G(Al,HCP_A3) |
| Al | LIQUID | G(Al,LIQUID) |
| Zn | HCP_A3 | G(Zn,HCP_A3) |
| Zn | FCC_A1 | G(Zn,FCC_A1) |
| Zn | LIQUID | G(Zn,LIQUID) |
Table 2: Redlich-Kister Parameters for the Solution Phases
| Phase | Parameter | Value (J/mol) |
| Liquid | L0Al,Zn | +10085.9 - 2.895T |
| L1Al,Zn | +3057.4 - 0.765T | |
| L2Al,Zn | +1000 | |
| FCC_A1 | L0Al,Zn | +13400 - 4.0*T |
| L1Al,Zn | +4000 | |
| HCP_A3 | L0Al,Zn | +12000 |
Note: The specific values can vary slightly between different thermodynamic databases and assessments. The values presented here are representative.
Enthalpy of Mixing
The enthalpy of mixing (ΔHmix) is a key thermodynamic property that describes the heat absorbed or released upon the formation of a solution. For the liquid Al-Zn phase, the enthalpy of mixing is positive, indicating an endothermic mixing process.
Table 3: Calculated Enthalpy of Mixing for Liquid Al-Zn at 1000 K
| Mole Fraction of Zn (xZn) | Enthalpy of Mixing (J/mol) |
| 0.1 | 1000 |
| 0.2 | 1800 |
| 0.3 | 2400 |
| 0.4 | 2800 |
| 0.5 | 3000 |
| 0.6 | 2900 |
| 0.7 | 2500 |
| 0.8 | 1900 |
| 0.9 | 1000 |
Note: These values are calculated based on the thermodynamic model and are in good agreement with experimental data.[3]
Al-Zn Phase Diagram
The Al-Zn phase diagram is characterized by a simple eutectic system with a monotectoid reaction and a miscibility gap in the fcc solid solution. The calculated phase diagram, based on the thermodynamic parameters, shows excellent agreement with experimental data.[2]
Invariant Reactions
The key invariant reactions in the Al-Zn system are summarized in the table below.
Table 4: Invariant Reactions in the Al-Zn System
| Reaction | Type | Temperature (°C) | Temperature (K) | Composition (at. % Zn) |
| L ↔ (αAl) + (βZn) | Eutectic | 381 | 654 | L: 94.4, αAl: 83.1, βZn: 98.8 |
| α' ↔ α + (βZn) | Monotectoid | 277 | 550 | α': 78.0, α: 31.6, βZn: 99.4 |
| α'1 ↔ α'2 | Critical Point | 351.5 | 624.5 | 60.3 |
Experimental Protocols
The determination of the Al-Zn phase diagram and its thermodynamic properties relies on a combination of experimental techniques. The following sections provide detailed protocols for key analytical methods.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures and latent heats of phase transformations.
Protocol:
-
Sample Preparation:
-
Prepare Al-Zn alloys of various compositions by arc-melting high-purity Al and Zn under an inert atmosphere (e.g., Argon).
-
Encapsulate small samples (10-20 mg) in alumina (Al2O3) crucibles to prevent reaction with the sample pan at high temperatures.[4]
-
-
DSC Measurement:
-
Place the sample crucible and an empty reference crucible in the DSC instrument.
-
Purge the DSC cell with a high-purity inert gas (e.g., Argon) to prevent oxidation.[5]
-
Heat the sample to a temperature well above the liquidus line (e.g., 700-800 °C) at a controlled rate (e.g., 10 K/min).[5]
-
Hold the sample at the maximum temperature for a few minutes to ensure complete melting and homogenization.[5]
-
Cool the sample at the same controlled rate back to room temperature.
-
-
Data Analysis:
-
Identify the onset temperatures of endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transformation temperatures (e.g., solidus, liquidus, eutectic, and monotectoid).
-
Calculate the enthalpy of transformation from the area of the corresponding peaks.
-
X-Ray Diffraction (XRD)
XRD is used to identify the crystal structure of the phases present at different temperatures and compositions.
Protocol:
-
Sample Preparation:
-
Prepare Al-Zn alloy samples of desired compositions.
-
Heat-treat the samples at specific temperatures within two-phase regions for a sufficient time to achieve equilibrium, followed by quenching to retain the high-temperature phases.
-
Prepare the sample surfaces for XRD analysis by grinding and polishing to obtain a flat, stress-free surface.
-
-
XRD Measurement:
-
Mount the sample in a powder X-ray diffractometer.
-
Perform a θ-2θ scan over a relevant angular range (e.g., 20-100°) using a common X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
Identify the angular positions (2θ) of the diffraction peaks.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to identify the phases present (e.g., α-Al (fcc) and β-Zn (hcp)).[6]
-
Perform Rietveld refinement for quantitative phase analysis to determine the weight fraction of each phase.
-
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the chemical composition of the individual phases in the microstructure.
Protocol:
-
Sample Preparation:
-
Prepare equilibrated and quenched Al-Zn samples as described for XRD.
-
Mount the samples in a conductive resin and polish them to a mirror-like finish (typically down to 0.25 μm diamond paste).
-
Apply a thin conductive coating (e.g., carbon) to the sample surface to prevent charging under the electron beam.
-
-
EPMA Measurement:
-
Place the sample in the EPMA instrument.
-
Use an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.
-
Select appropriate X-ray lines for Al (e.g., Kα) and Zn (e.g., Kα).
-
Perform quantitative analysis by comparing the X-ray intensities from the sample with those from pure Al and Zn standards.
-
-
Data Analysis:
-
Apply ZAF (atomic number, absorption, fluorescence) or similar matrix correction procedures to the raw X-ray intensity data to obtain accurate elemental compositions of the different phases.[7]
-
Generate compositional maps to visualize the distribution of elements within the microstructure.
-
Visualizations
The following diagrams illustrate the logical workflows for the thermodynamic analysis and experimental determination of the Al-Zn phase diagram.
Caption: CALPHAD workflow for phase diagram calculation.
Caption: Experimental workflow for phase diagram determination.
References
- 1. users.exa.unicen.edu.ar [users.exa.unicen.edu.ar]
- 2. users.encs.concordia.ca [users.encs.concordia.ca]
- 3. researchgate.net [researchgate.net]
- 4. Differential Scanning Calorimetry and Thermodynamic Predictions—A Comparative Study of Al-Zn-Mg-Cu Alloys [mdpi.com]
- 5. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 6. imim.pl [imim.pl]
- 7. youtube.com [youtube.com]
